

Fmoc-D-Thi-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-D-Thi-OH	
Cat. No.:	B557762	Get Quote

CAS Number: 201532-42-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Fmoc-D-Thi-OH** (N- α -Fmoc- β -(2-thienyl)-D-alanine). This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools.

Physicochemical Properties

Fmoc-D-Thi-OH is a white to off-white powder. A summary of its key physicochemical properties is presented in the table below.



Property	Value	Reference
CAS Number	201532-42-5	
Molecular Formula	C22H19NO4S	
Molecular Weight	393.46 g/mol	
Melting Point	169 °C	[1]
Appearance	White to slight yellow to beige powder	
Purity (HPLC)	≥ 98.0%	
Enantiomeric Purity	≥ 99.0%	
Storage	Keep in a dark place, sealed in dry conditions, and store in a freezer under -20°C.	[1]

Core Applications in Research and Drug Development

The incorporation of D-amino acids, such as D-thienylalanine, into peptide sequences is a widely employed strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in-vivo half-life. The thienyl side chain, an isostere of the phenyl group in phenylalanine, can also modulate the biological activity and binding affinity of peptides to their targets.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed, generalized protocol for the incorporation of **Fmoc- D-Thi-OH** into a peptide sequence using manual Fmoc-based SPPS. It is important to note that specific reaction times and reagent quantities may need to be optimized depending on the specific peptide sequence and the scale of the synthesis.

Resin Preparation and Swelling



- Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
- Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and allow the resin to swell for at least one hour to ensure optimal reaction kinetics.[2]

Fmoc Deprotection

- Initial Wash: After swelling, wash the resin multiple times with the synthesis solvent (e.g., DMF).
- Deprotection Solution: Treat the resin with a 20% solution of piperidine in DMF. This is a common reagent for the removal of the Fmoc protecting group.[2]
- Reaction Time: Agitate the resin with the deprotection solution for a specified period, typically ranging from 5 to 20 minutes. The reaction progress can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.
- Washing: Thoroughly wash the resin with the synthesis solvent to remove the deprotection reagent and byproducts.

Amino Acid Coupling

The coupling of **Fmoc-D-Thi-OH**, or any Fmoc-protected amino acid, involves the activation of its carboxylic acid group to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide chain.

- Activation Mixture: In a separate vial, dissolve Fmoc-D-Thi-OH and a coupling agent in an appropriate solvent (e.g., DMF). Commonly used coupling agents include:
 - HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. These are highly efficient coupling reagents.[3]
 - DIC/HOBt: N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole. This is a classic and cost-effective coupling cocktail.[3]



- Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture. The base is crucial for the activation process.[3]
- Pre-activation: Allow the mixture to pre-activate for a few minutes before adding it to the deprotected resin.
- Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture. Coupling times can vary from 30 minutes to several hours.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A negative test indicates a complete reaction.[4]
- Washing: After a successful coupling, thoroughly wash the resin with the synthesis solvent.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.

- Final Fmoc Removal: Perform a final Fmoc deprotection step as described above.
- Resin Washing and Drying: Wash the resin extensively with a volatile solvent like DCM and dry it thoroughly under vacuum.
- Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cleavage cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[5] The specific composition can be adjusted based on the amino acid composition of the peptide. For instance, scavengers like triisopropylsilane (TIS) are often included to prevent side reactions with sensitive residues.[6]
- Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 1-3 hours at room temperature.



- Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.
- Isolation: Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

- Column: A C18 column is commonly used for peptide purification. [7][8]
- Mobile Phases: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (typically 0.1%), is used to elute the peptide.[8]
- Detection: The peptide is detected by monitoring the UV absorbance at 210-220 nm.
- Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical RP-HPLC and for identity by mass spectrometry.
- Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[8]

Experimental Workflows and Signaling Pathways

While specific signaling pathways directly modulated by D-thienylalanine-containing peptides are not extensively documented in publicly available literature, the general workflow for synthesizing and evaluating such a peptide can be conceptualized. Furthermore, based on the known biological activities of other D-amino acid-containing antimicrobial peptides, a hypothetical mechanism of action can be proposed.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and preliminary biological evaluation of a peptide incorporating **Fmoc-D-Thi-OH**.





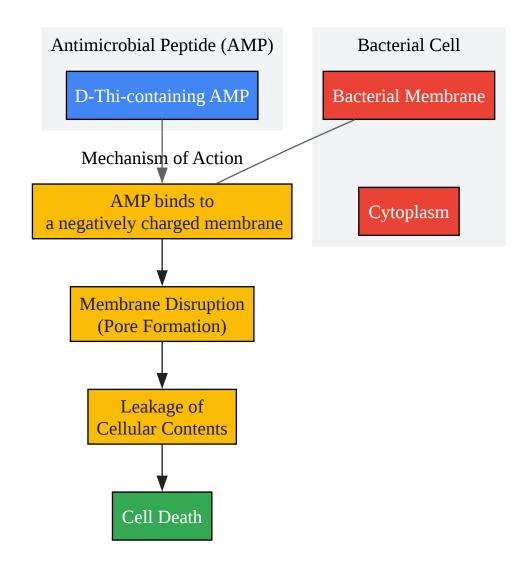
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Caption: A generalized workflow for the synthesis and evaluation of a D-thienylalanine-containing peptide.

Hypothetical Signaling Pathway for an Antimicrobial Peptide

Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. The incorporation of D-amino acids can enhance this activity by increasing resistance to bacterial proteases. The following diagram illustrates a hypothetical mechanism of action for a D-thienylalanine-containing antimicrobial peptide.





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Caption: A hypothetical pathway for the antimicrobial action of a D-thienylalanine-containing peptide.

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